molecular formula C18H27N3O2 B7154970 N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide

Cat. No.: B7154970
M. Wt: 317.4 g/mol
InChI Key: FFJNLQKKDTYKKC-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex molecular structure, which includes a piperidine ring, a benzyl group, and a dimethylamino butanamide moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Properties

IUPAC Name

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-16(20(2)3)17(22)19-15-11-8-12-21(18(15)23)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,4,8,11-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJNLQKKDTYKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCN(C1=O)CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Oxidation: The piperidine ring is then oxidized to form the 2-oxo derivative using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Formation of the Dimethylamino Butanamide Moiety: This step involves the reaction of the 2-oxo-piperidine derivative with dimethylamine and butanoyl chloride under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Benzyl chloride, alkyl halides, or other electrophiles in the presence of a base.

Major Products

    Oxidation Products: More oxidized derivatives of the original compound.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)propanamide: Similar structure but with a propanamide moiety instead of butanamide.

    N-(1-benzyl-2-oxopiperidin-3-yl)-2-(methylamino)butanamide: Similar structure but with a methylamino group instead of dimethylamino.

Uniqueness

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(dimethylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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